2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Description
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro, methoxy, and methylsulfonyl group attached to an aniline ring, and a fluorophenyl group attached to an acetamide moiety
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c1-24-15-8-3-11(17)9-14(15)20(25(2,22)23)10-16(21)19-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRYHMPGCRJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Aniline Intermediate: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy-N-methylsulfonylaniline.
Acetamide Formation: The intermediate is then reacted with 4-fluorophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(5-chloro-2-hydroxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide.
Reduction: Formation of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluoroaniline)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methoxyanilino)-N-(4-fluorophenyl)acetamide: Lacks the methylsulfonyl group.
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide: Has a chloro group instead of a fluoro group on the phenyl ring.
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: Has a methyl group instead of a fluoro group on the phenyl ring.
Uniqueness
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide is unique due to the presence of both the methylsulfonyl and fluoro groups, which may confer specific chemical and biological properties not found in similar compounds. These properties could include enhanced binding affinity to certain biological targets or improved stability under physiological conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
